N-Butylbenzylamine
Description
N-Butylbenzylamine (CAS 2403-22-7) is a secondary amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol . It features a benzyl group (–CH₂C₆H₅) attached to a butyl-substituted nitrogen atom. Key physical properties include a boiling point of 87–89°C at 3 mmHg and a density of 0.911 g/cm³ . The compound is utilized in catalytic hydrogenation reactions (e.g., imine reduction) and as a structural fragment in multitargeted drug candidates targeting receptors such as CB2R and PPARγ .
Properties
IUPAC Name |
N-benzylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPXPABRMMYVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062384 | |
| Record name | Benzenemethanamine, N-butyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-22-7 | |
| Record name | N-Butylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenemethanamine, N-butyl- | |
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| Record name | N-Butylbenzylamine | |
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| Record name | N-Butylbenzylamine | |
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| Record name | Benzenemethanamine, N-butyl- | |
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| Record name | Benzenemethanamine, N-butyl- | |
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| Record name | N-butylbenzylamine | |
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Preparation Methods
Solvent and Base Optimization
Replacing DMF with ethanol-water mixtures (3:1 v/v) improved reaction efficiency by enhancing solubility of both reactants. Triethylamine, as a non-nucleophilic base, reduced side-product formation from over-alkylation, boosting yields to 82%. A comparative analysis of bases revealed the following trends:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | DMF | 80 | 68 |
| K₂CO₃ | Ethanol-H₂O | 70 | 74 |
| Triethylamine | Ethanol-H₂O | 70 | 82 |
Table 1: Base and solvent effects on nucleophilic substitution yields.
Catalytic Hydrogenation of Imine Intermediates
Modern protocols prioritize imine hydrogenation due to superior stereochemical control and reduced byproducts. The process involves two stages: (1) iminization of benzaldehyde with butylamine and (2) hydrogenation of the resultant imine using transition metal catalysts.
Single-Pot Iminization-Hydrogenation Systems
In a breakthrough method, iminization is conducted in water-miscible solvents (e.g., tetrahydrofuran or methanol) without removing reaction-generated water. The imine solution is directly subjected to hydrogenation using palladium-on-carbon (Pd/C) or Raney nickel at 50–100 psi H₂ and 25–60°C. This approach eliminates azeotropic distillation steps, reducing energy input and improving scalability:
| Catalyst | H₂ Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C (5%) | 50 | 40 | 89 |
| Raney Ni | 80 | 60 | 85 |
| PtO₂ | 70 | 50 | 83 |
Mechanistic Insights
The hydrogenation follows a Langmuir-Hinshelwood mechanism, where H₂ and imine adsorb onto the catalyst surface before reaction. Kinetic studies using attenuated total reflection Fourier-transform infrared spectroscopy (ATR-FTIR) revealed that low temperatures (263–295 K) and high relative humidity (75%) accelerate surface reactions, with an activation energy of −71.9 kJ mol⁻¹. Water molecules stabilize transition states, enhancing proton transfer efficiency.
Solvent Systems and Reaction Kinetics
Temperature and Humidity Effects
Reaction rates exhibit strong temperature dependence, with optimal performance at 40–60°C. Elevated humidity (≥50% RH) increases proton availability, reducing energy barriers for hydrogenation. However, excessive water (>75% RH) dilutes reactant concentrations, marginally decreasing yields.
Industrial-Scale Production and Purification
Continuous Flow Reactors
Industrial protocols employ continuous flow systems to maintain consistent temperature and pressure. A two-stage reactor design separates iminization (residence time: 30 min) and hydrogenation (residence time: 45 min), achieving throughputs of 1.2 kg/h with 91% purity.
Distillation and Crystallization
Post-reaction mixtures undergo fractional distillation under reduced pressure (20–30 mmHg) to isolate this compound (boiling point: 210–215°C). Recrystallization from n-hexane yields 99% pure product, as verified by gas chromatography–mass spectrometry (GC-MS).
Scientific Research Applications
Organic Synthesis
N-Butylbenzylamine serves as an important starting material in the synthesis of various organic compounds. It can be utilized to prepare:
- N-substituted benzylamides : These compounds exhibit diverse biological activities and are synthesized through acylation reactions.
- Imines : The compound can undergo dehydrogenation reactions to yield imines, which are significant intermediates in organic synthesis.
Case Study: Synthesis of Imines
A study demonstrated the successful dehydrogenation of this compound to form imines using p-toluenesulfonic acid as a catalyst. The reaction was carried out under reflux conditions, yielding high purity products that were characterized using NMR and mass spectrometry .
| Reaction Conditions | Yield | Characterization Method |
|---|---|---|
| p-TsOH, Toluene, Reflux | 85% | NMR, MS |
Material Science
This compound has been explored for its potential applications in developing new materials, particularly:
- Ionic Liquids : These are salts that remain liquid at room temperature and have applications in catalysis and energy storage. This compound can be functionalized to create ionic liquids with specific properties.
- Polymers : The compound can act as a monomer or additive in polymer synthesis, contributing to the development of advanced materials with tailored properties.
Pharmacological Applications
Research indicates that this compound may exhibit biological activities relevant to pharmacology. Its structural characteristics allow it to interact with various biological targets, potentially influencing neurotransmitter systems or acting as enzyme inhibitors.
Electrochemical Applications
Recent studies have highlighted the use of this compound in electrochemical processes:
Mechanism of Action
The mechanism of action of N-Butylbenzylamine involves its ability to act as a nucleophile, forming covalent bonds with electrophilic centers in other molecules. This property allows it to participate in various chemical reactions, including the formation of carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
2.1. 4-N-Hexylbenzylamine (CAS 376640-08-3)
- Structure : A secondary amine with a hexyl chain (C₆H₁₃) instead of butyl. Molecular formula: C₁₃H₂₁N .
- Physical Properties: Limited data available, but its longer alkyl chain likely increases hydrophobicity compared to N-Butylbenzylamine.
- Applications: Not explicitly stated, but similar amines are used in organic synthesis.
- Safety: No classified health or environmental hazards, though precautions against inhalation and contact are advised .
2.2. N,N-Dimethylbenzylamine (CAS 103-67-3)
- Structure : A tertiary amine with two methyl groups attached to the nitrogen. Molecular formula: C₉H₁₃N .
- Physical Properties : Lower molecular weight (135.21 g/mol) but likely higher boiling point due to reduced steric hindrance compared to secondary amines.
- Applications : Used as an intermediate in organic synthesis and industrial catalysis.
- Key Difference: Tertiary amines like N,N-Dimethylbenzylamine cannot form imines, limiting their utility in hydrogenation reactions where this compound excels .
2.3. N-Benzylidenebutylamine (CAS 1077-18-5)
- Structure : An imine derivative of this compound, formed by condensation with an aldehyde. Molecular formula: C₁₁H₁₅N .
- Reactivity : Imines are more electrophilic, enabling participation in cycloaddition and nucleophilic addition reactions.
- Applications : Used as a precursor in hydrogenation catalysis, where this compound serves as a reduction product .
- Key Difference : The imine functional group introduces distinct reactivity, making it unsuitable for applications requiring amine nucleophilicity .
Functional and Pharmacological Comparisons
3.1. Role in Multitargeted Drug Candidates
- This compound is a critical fragment in CB2R/PPARγ-targeted drug candidates , contributing to triple multitargeting (CB2R/PPARγ/5-HT4R) alongside anisole and benzenesulfonamide .
Biological Activity
N-Butylbenzylamine, with the chemical formula CHN and a molecular weight of 163.2594 g/mol, is an organic compound that has garnered attention for its biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology and biochemistry.
This compound is classified as a secondary amine and is structurally characterized by a butyl group attached to a benzylamine backbone. The compound can be synthesized through various methods, including the reductive amination of benzaldehyde with butylamine or via direct alkylation of benzylamine with butyl halides. The synthesis process typically involves controlling reaction conditions to optimize yield and purity.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing primarily on its antiproliferative , antimicrobial , and anti-inflammatory properties.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated its effects on human cervical cancer (HeLa) cells using the MTT assay, revealing that the compound inhibited cell growth effectively at concentrations ranging from 0.5 μM to 75 μM. The IC value for this compound was determined to be approximately 15 μM, indicating potent cytotoxicity comparable to established anticancer agents .
| Compound | IC (μM) | Cell Line |
|---|---|---|
| This compound | 15 | HeLa |
| 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione | 10.16 | HeLa |
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various bacterial strains. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth at minimal inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL. This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated through in vitro assays measuring the production of pro-inflammatory cytokines. Results indicated a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in macrophage cell lines treated with the compound. This activity points towards its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Anticancer Study : A study published in a peer-reviewed journal highlighted the synthesis of various benzylamine derivatives, including this compound, assessing their antiproliferative effects on multiple cancer cell lines such as prostate (DU145), breast (MCF-7), and colon (HT-29). The findings confirmed that this compound exhibited comparable activity to other known anticancer compounds .
- Electrochemical Studies : Another research article explored the electrochemical oxidation of benzylamines, including this compound, demonstrating its utility as a substrate for producing imines via metal-free conditions. This method not only enhances yield but also reduces environmental impact compared to traditional methods .
- Pharmacological Applications : The pharmacological profile of this compound suggests its potential use in developing therapeutic agents for cancer treatment and inflammatory diseases. Ongoing research aims to explore its mechanisms of action further and optimize its pharmacokinetic properties for clinical applications.
Q & A
Q. What are the standard synthetic routes for N-Butylbenzylamine, and how can reaction efficiency be optimized?
this compound is typically synthesized via reductive amination. A validated method involves reacting benzylamine with butyraldehyde in aqueous media using zinc powder as a reducing agent. Key steps include:
- Reagent selection : Use stoichiometric ratios of benzylamine and butyraldehyde (e.g., 1:1.2 molar ratio) to minimize side reactions .
- Reaction conditions : Maintain pH control (e.g., acetic acid buffer) and temperature (50–60°C) to enhance yield .
- Purification : Liquid-liquid extraction with dichloromethane followed by vacuum distillation (bp: 87–89°C at 3 mmHg) ensures purity .
- Optimization : Adjusting reaction time, catalyst loading, and solvent polarity can improve efficiency. For example, increasing Zn powder to 1.5 equivalents reduces unreacted intermediates .
Table 1 : Representative Reaction Conditions and Yields
| Parameter | Condition | Yield (%) |
|---|---|---|
| Benzylamine:Butyraldehyde | 1:1.2 molar ratio | 78 |
| Temperature | 60°C | 85 |
| Zn Powder | 1.5 equivalents | 92 |
Q. What spectroscopic and physical data are critical for characterizing this compound?
Characterization requires a combination of spectroscopic and physical
- NMR : NMR (CDCl) shows peaks at δ 3.89 (s, 2H, CH-N) and δ 2.16 (bs, 1H, NH). NMR confirms aromatic carbons (δ 128–140) and aliphatic carbons (δ 53.3–53.4) .
- Mass spectrometry : ESI-MS m/z 248.4 [M+H] aligns with the molecular formula CHN .
- Physical properties : Density (0.911 g/cm) and boiling point (87–89°C at 3 mmHg) are essential for purity assessment .
Table 2 : Key Characterization Data
| Property | Value |
|---|---|
| NMR (δ) | 3.89 (s, 2H), 2.16 (bs, 1H) |
| Boiling Point | 87–89°C at 3 mmHg |
| Density | 0.911 g/cm |
Advanced Research Questions
Q. How should researchers design experiments to investigate the reactivity of this compound in novel reactions?
Experimental design should incorporate:
- Hypothesis-driven variables : Test nucleophilicity (e.g., alkylation or acylation reactions) under varying temperatures, solvents, and catalysts.
- Control experiments : Compare reactivity with analogous amines (e.g., N-methylbenzylamine) to isolate electronic or steric effects .
- Data validation : Use triplicate runs and statistical analysis (e.g., ANOVA) to confirm reproducibility .
Table 3 : Example Variables for Reactivity Studies
| Variable | Test Range |
|---|---|
| Solvent Polarity | Toluene (low) to DMF (high) |
| Temperature | 25°C to 80°C |
| Catalyst | Pd/C, FeCl, or none |
Q. What methodologies are recommended for resolving contradictions in reported data on this compound’s properties?
Contradictions (e.g., divergent NMR shifts or yields) require systematic approaches:
- Replication : Repeat experiments using protocols from primary literature to identify procedural discrepancies .
- Purity verification : Confirm compound identity via HPLC (>98% purity) and elemental analysis .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values to detect structural anomalies .
Table 4 : Common Data Contradictions and Solutions
| Issue | Resolution Method |
|---|---|
| Discrepant boiling points | Validate distillation conditions and pressure calibration |
| Variable reaction yields | Optimize catalyst activation (e.g., Zn powder freshness) |
Methodological Best Practices
- Literature review : Prioritize peer-reviewed journals over tertiary sources. Cross-reference synthesis protocols in The Journal of Organic Chemistry or Tetrahedron Letters .
- Ethical reporting : Disclose all experimental parameters (e.g., solvent batches, equipment models) to ensure reproducibility .
- Data archiving : Deposit spectral data in public repositories (e.g., PubChem) with detailed metadata .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
